Azimsulfuron

Vue d'ensemble

Description

. Il est connu pour sa grande sélectivité et son efficacité dans la gestion des mauvaises herbes, ce qui en fait un outil précieux dans les pratiques agricoles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

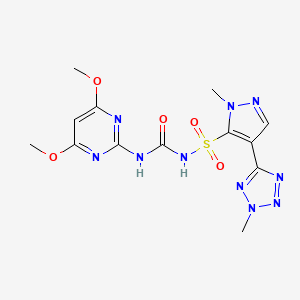

La synthèse de l'azimsulfuron implique la réaction de la 4,6-diméthoxypyrimidine-2-amine avec le chlorure de 2-méthyl-4-(2-méthyl-2H-tétrazol-5-yl)-2H-pyrazole-3-sulfonyle. La réaction est généralement effectuée en présence d'une base telle que la triéthylamine dans un solvant organique comme le dichlorométhane .

Méthodes de production industrielle

La production industrielle de l'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions de réaction pour assurer un rendement élevé et la pureté du produit final. L'utilisation de techniques de purification avancées telles que la recristallisation et la chromatographie est courante pour obtenir la qualité souhaitée .

Analyse Des Réactions Chimiques

Hydrolysis

Hydrolysis is pH-dependent, with faster degradation in acidic media. Key findings include:

Hydrolysis Pathways

-

Sulfonylurea Bridge Cleavage : Dominates under acidic conditions (pH 5), yielding:

-

Bridge Contraction : Under basic conditions (pH 9), a substituted 2-pyrimidinamine forms via rearrangement .

Hydrolysis Kinetics

| pH | Half-life (Days) | Solubility (g/L, 20°C) | Octanol/Water Partition Coefficient (log Kow) |

|---|---|---|---|

| 5 | 89 | 0.072 | 4.43 |

| 7 | 124 | 1.050 | 0.043 |

| 9 | 132 | 6.536 | 0.0084 |

Data derived from sterile buffer studies at 25°C .

Photolysis

This compound degrades under light exposure via direct and indirect pathways:

Direct Photolysis

-

Mechanism : Cleavage of sulfonylurea bridge under simulated sunlight.

-

Half-lives :

Indirect Photolysis

-

Natural Water Systems : Reaction with hydroxyl radicals (k = 7 × 10⁹ sec⁻¹) and singlet oxygen reduces half-life to 13 days (corrected for hydrolysis) .

-

Key Metabolites : Include oxidized derivatives not observed in hydrolysis .

Soil Degradation

In flooded rice paddies, degradation is accelerated by microbial activity and soil composition:

Degradation Pathways

-

Microbial Metabolism : Dominant in anaerobic soils, producing CO₂ and sulfonamide derivatives .

-

Chemical Degradation : Enhanced by iron-rich colloids (e.g., Fe³⁺-humate) via chelation and hydrolysis .

Sorption and Half-lives in Soil Colloids

| Colloid Type | Freundlich Kads | Half-life (Hours) |

|---|---|---|

| Iron(III) Oxide | 199.5 | 204 |

| Iron(III)-Montmorillonite | 146.6 | 385 |

| Iron(III)-Humate | 108.2 | 136 |

Higher sorption correlates with slower degradation .

pH-Dependent Reactivity

This compound’s weak acidity (pKa 3.6) results in pH-driven solubility and reactivity changes:

-

Acidic Conditions : Protonation enhances solubility and hydrolytic cleavage.

-

Basic Conditions : Deprotonation reduces sorption but promotes bridge contraction .

Stability in Aqueous Environments

-

Half-life in Natural Water : ~13 days due to combined hydrolysis and indirect photolysis .

-

Key Factors : Hydroxyl radical concentration (10⁻¹⁶–10⁻¹⁵ M) and organic scavengers .

This compound’s environmental fate is shaped by its susceptibility to hydrolysis in acidic environments, photolytic degradation in sunlight, and interactions with soil colloids. These reactions produce non-toxic metabolites, minimizing ecological persistence. Data from controlled studies and field observations confirm its rapid degradation in rice paddies under typical water depths (5–10 cm) .

Applications De Recherche Scientifique

Introduction to Azimsulfuron

This compound is a selective herbicide belonging to the sulfonylurea class, primarily used for controlling various broadleaf and grassy weeds in agricultural settings. Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is critical for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the cessation of cell division and growth processes, making it effective against a range of weed species.

Agricultural Use

This compound is predominantly used in crop protection, particularly in cereal crops like wheat and barley. It is effective against:

- Broadleaf Weeds : Includes species such as chickweed, lamb's quarters, and pigweed.

- Grassy Weeds : Effective against certain annual grasses that compete with crops for nutrients and space.

The herbicide is applied pre-emergence or post-emergence, depending on the target weed species and crop type.

Environmental Impact Studies

Research has been conducted to assess the environmental fate of this compound, including its degradation in soil and effects on microbial communities. Studies indicate that this compound can significantly alter the soil microbiota, affecting its structure and function. For instance:

- Microbial Degradation : this compound is biodegradable, with specific microbial consortia identified that can utilize it as a sole carbon source. This degradation process results in metabolites that may have different ecological impacts than the parent compound .

- Soil Sorption : The retention of this compound in soils varies with pH levels, indicating that its mobility and potential environmental risks are influenced by soil characteristics .

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Research has shown:

- Acute Toxicity : Studies involving various animal models (e.g., mice, rats) have demonstrated that high doses can lead to lethargy and reduced body weight gain. However, these effects tend to be reversible after a recovery period .

- Genotoxicity : this compound has been evaluated for genotoxic effects and was found not to be genotoxic across multiple assays .

Regulatory Status

This compound has undergone extensive evaluation by regulatory bodies such as the European Food Safety Authority (EFSA) and the Australian Pesticides and Veterinary Medicines Authority (APVMA). These evaluations focus on its efficacy, environmental impact, and safety for non-target organisms .

Case Study 1: Efficacy in Wheat Production

A field trial conducted in Australia assessed this compound's effectiveness in controlling weed populations in wheat fields. The study found that this compound significantly reduced weed biomass compared to untreated controls, leading to improved wheat yields. The trial also monitored soil health indicators post-application, revealing minimal adverse effects on beneficial soil microbes.

Case Study 2: Environmental Fate Assessment

A study published in "Environmental Science & Technology" investigated the degradation pathways of this compound in various soil types. The research utilized high-performance liquid chromatography (HPLC) to analyze degradation products and found that this compound degraded rapidly under aerobic conditions, with identified metabolites being less toxic than the parent compound .

Mécanisme D'action

Azimsulfuron exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids like valine, leucine, and isoleucine . This inhibition leads to the cessation of cell division and growth in sensitive plant species. The compound is absorbed primarily through the leaves and translocated via the xylem and phloem .

Comparaison Avec Des Composés Similaires

Composés similaires

Bensulfuron-méthyle : Un autre herbicide sulfonylurée utilisé dans la culture du riz.

Chlorimuron-éthyle : Un herbicide sulfonylurée utilisé pour la lutte contre les mauvaises herbes à feuilles larges dans diverses cultures.

Metsulfuron-méthyle : Un herbicide sulfonylurée utilisé dans les céréales et les pâturages.

Unicité

L'azimsulfuron est unique en raison de sa grande sélectivité et de son efficacité dans la maîtrise d'un large spectre de mauvaises herbes à faibles doses d'application. Son métabolisme rapide dans les plantes de riz par rapport aux mauvaises herbes contribue à sa sélectivité et à sa sécurité pour la culture .

Activité Biologique

Azimsulfuron, a sulfonylurea herbicide developed for use in paddy rice cultivation, exhibits a range of biological activities that impact both target and non-target organisms. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its effects on plant growth, microbial communities, and potential toxicity in mammals.

This compound (chemical formula: C₁₄H₁₃N₅O₄S) functions primarily by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. This inhibition disrupts protein synthesis and ultimately leads to plant death, making it effective against a variety of grassy and broadleaf weeds in rice fields .

Weed Control Efficacy

Research has demonstrated that this compound is effective in controlling several weed species in rice paddies. A study reported that hand weeding combined with this compound application significantly improved rice yield compared to untreated plots . The herbicide demonstrated a high level of efficacy against common weeds such as Echinochloa spp. and Cyperus spp., with optimal application rates varying based on specific weed pressures.

Impact on Soil Microbial Communities

This compound's application has been shown to alter the structure of soil microbial communities. A study utilizing denaturing gradient gel electrophoresis (DGGE) indicated significant changes in bacterial community composition following this compound treatment. The herbicide was found to be biodegradable, with certain microbial consortia capable of utilizing it as a sole carbon source, leading to the formation of identifiable metabolites .

| Microbial Response | Observation |

|---|---|

| Community Structure | Significant changes detected via DGGE |

| Biodegradation | Rapid degradation observed in microcosms |

| Metabolite Formation | Identified intermediate: 2-methyl-4-(2-methyl-2H-tetrazol-5-yl)-2H-pyrazole-3-sulfonamide |

Mammalian Toxicity

Toxicological assessments have revealed varying degrees of toxicity associated with this compound exposure in laboratory animals. In a 13-week dietary study on rats, significant weight loss and organ weight changes were observed at high doses (≥10,000 ppm), particularly affecting the liver and pancreas . Notably, the no-observed-effect level (NOEL) was determined to be 300 ppm for males and 3,000 ppm for females.

| Species | Dose (ppm) | Effects Observed | NOEL (ppm) |

|---|---|---|---|

| Rats | 300 - 30,000 | Liver enlargement, pancreatic changes | 300 |

| Mice | 0 - 10,000 | Dark livers, decreased body weight | 300 |

Reproductive Toxicity

A specific focus on reproductive toxicity revealed that male rats exposed to high levels of this compound exhibited decreased sperm counts and testicular degeneration. However, these effects appeared reversible after a recovery period .

Field Trials

Field trials conducted in various regions have consistently shown this compound's effectiveness in controlling weed populations while maintaining rice yield. One notable trial indicated that this compound treatment resulted in an average yield increase of 15% compared to untreated control plots .

Microbial Consortium Study

In another study, a microbial consortium isolated from treated soils was able to degrade this compound effectively. This consortium was characterized using 16S rDNA sequencing, confirming its potential for bioremediation applications in agricultural settings where this compound is used .

Propriétés

IUPAC Name |

1-(4,6-dimethoxypyrimidin-2-yl)-3-[2-methyl-4-(2-methyltetrazol-5-yl)pyrazol-3-yl]sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N10O5S/c1-22-11(7(6-14-22)10-18-21-23(2)19-10)29(25,26)20-13(24)17-12-15-8(27-3)5-9(16-12)28-4/h5-6H,1-4H3,(H2,15,16,17,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHPNPYYQAIOJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C2=NN(N=N2)C)S(=O)(=O)NC(=O)NC3=NC(=CC(=N3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N10O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041614 | |

| Record name | Azimsulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Azimsulfuron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033145 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1050 mg/L @ 20 °C (exp) | |

| Record name | Azimsulfuron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033145 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

120162-55-2 | |

| Record name | Azimsulfuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120162-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azimsulfuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120162552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azimsulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-5-sulfonamide, N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-1-methyl-4-(2-methyl-2H-tetrazol-5-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZIMSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R959I3139C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Azimsulfuron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033145 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

170 °C | |

| Record name | Azimsulfuron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033145 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mode of action of Azimsulfuron?

A1: this compound is a selective herbicide that belongs to the sulfonylurea family. It acts by inhibiting the enzyme acetolactate synthase (ALS) [, , ], also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of essential branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine in susceptible plants [].

Q2: How does this compound's inhibition of ALS affect susceptible plants?

A2: Inhibition of ALS by this compound leads to the depletion of BCAAs []. This depletion disrupts protein synthesis, ultimately leading to the cessation of cell division and growth in susceptible plants [, ].

Q3: What makes this compound selective for certain plants over others?

A3: this compound exhibits selectivity, effectively controlling weeds while remaining safe for rice plants [, , ]. This selectivity primarily stems from the rapid detoxification of this compound in rice plants, mainly through O-demethylation of the pyrimidine ring []. In contrast, susceptible weeds metabolize the compound slowly, leading to its accumulation and herbicidal activity [, ].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C13H15N7O3S. Its molecular weight is 349.38 g/mol.

Q5: How does the formulation of this compound affect its stability and efficacy?

A5: The stability and efficacy of this compound can be influenced by factors such as storage conditions, formulation type, and the presence of other chemicals []. Jumbo granule formulations of this compound with molinate, incorporating KCl as a water-soluble carrier and paraffin oil as a solvent, have shown improved floating and spreading characteristics in paddy fields []. The addition of N-methyl acrylate and modifications to the formulation process were found to enhance the storage stability of this compound jumbo granules [].

Q6: How do environmental factors influence the efficacy of this compound?

A7: Environmental factors like temperature, soil type, and water management practices can affect the persistence and efficacy of this compound [, , , ]. For example, its degradation in soil is faster under aerobic conditions compared to flooded anaerobic conditions []. Water management practices, particularly the duration of flooding after herbicide application, also play a crucial role in its effectiveness []. Deeper placement of this compound granules in the soil can contribute to more effective control of weeds like water chestnut [].

Q7: Is there evidence of weed resistance to this compound?

A8: Yes, there have been reports of weed species developing resistance to this compound, particularly in cases where it has been used extensively [, ]. A study in South Korea found cross-resistance to ALS inhibitors with different chemistries, including this compound, in Echinochloa oryzicola and Echinochloa crus-galli populations []. This resistance mechanism was associated with enhanced herbicide metabolism, potentially involving cytochrome P450 enzymes []. Another study indicated potential resistance of Blyxa aubertii and Chara braunii to this compound, highlighting the need for alternative control strategies or herbicide rotations to manage these weed species [].

Q8: What is the environmental fate of this compound?

A9: this compound degrades relatively rapidly in the environment, with a half-life of 2.4 days in rice plants, 5.5 days in soil, and 1.9 days in paddy water []. Degradation is primarily through microbial activity and photolysis.

Q9: Does this compound pose a risk to groundwater?

A10: Studies using lysimeter systems simulating flooded rice paddies have indicated that this compound is unlikely to contaminate groundwater significantly under practical use conditions [].

Q10: How is this compound residue analyzed in various matrices?

A11: High-performance liquid chromatography (HPLC) coupled with UV detection is a common method for analyzing this compound residues in various matrices, including paddy water, soil, rice plants, and grains [, ]. The method typically involves extraction with acetone, cleanup using liquid partitioning and an aluminum oxide column, followed by HPLC analysis. Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization can also be used for confirmation and quantification of this compound residues in various food matrices [].

Q11: Are there alternative herbicides or weed management strategies to this compound?

A11: Yes, various alternative herbicides and weed management strategies can be employed, depending on the specific weed spectrum, rice establishment method, and regional considerations. Some of these alternatives include:

- Other Herbicides: Bispyribac-sodium [, , , , ], penoxsulam [, , , , ], pyrazosulfuron-ethyl [, , ], bensulfuron-methyl [, , ], pretilachlor [, , , , , , , ], butachlor [, , ], ethoxysulfuron [, ], fenoxaprop-p-ethyl [, , ], cyhalofop-butyl [] and others.

- Cultural Practices: Hand weeding [, , , ], crop rotation, and water management strategies can complement or serve as alternatives to herbicide use.

- Integrated Weed Management (IWM): Combining different weed control methods, such as using cover crops [, , ] in conjunction with herbicides, can provide more sustainable and effective weed control.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.